5-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
5-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.21647512 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potent and Selective Inhibitors for Enzyme Studies
Compounds related to the requested chemical structure have been developed as potent and selective inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1. These inhibitors are crucial for understanding metabolic diseases like type-2 diabetes. The synthesis of such compounds involves complex steps, including labeling with carbon-13 and carbon-14 for drug metabolism and pharmacokinetics studies (Latli et al., 2017).
Synthesis of Tricyclic Heterocycles
The structural flexibility of benzimidazole derivatives allows for the synthesis of various tricyclic heterocycles, highlighting the compound's role in the development of novel chemical entities with potential applications in medicinal chemistry. Such syntheses contribute to the exploration of new therapeutic agents (Cada et al., 1990).
Fluorescent Property Studies
Derivatives of pyrido[1,2-a]benzimidazole have been studied for their fluorescent properties, which could be utilized in developing fluorescent whitening agents for various applications, including textiles. This research demonstrates the compound's utility in materials science and chemical engineering (Rangnekar & Rajadhyaksha, 1986).
Antimicrobial Activity Exploration
Novel heterocyclic compounds containing benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies underscore the potential of benzimidazole derivatives in addressing antibiotic resistance by developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Heterocycles in Antimicrobial and Photophysical Studies
The synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives and their evaluation for antimicrobial activity demonstrate the compound's significance in pharmaceutical research. Additionally, the photophysical and thermal properties of these compounds have been studied, indicating their potential use in material sciences (Padalkar et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes COX-1, COX-2, and LOX . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are lipid compounds that mediate various physiological functions including inflammation. LOX, on the other hand, is involved in the metabolism of arachidonic acid, a key player in the inflammatory response.
Mode of Action
This compound interacts with its targets (COX-1, COX-2, and LOX) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, COX-2, and LOX, the compound prevents the conversion of arachidonic acid to prostaglandins and leukotrienes. This results in a decrease in inflammation and pain.
Result of Action
The inhibition of COX-1, COX-2, and LOX by this compound leads to a decrease in the production of prostaglandins and leukotrienes . This results in a reduction of inflammation and pain, which can be beneficial in the treatment of conditions such as arthritis, asthma, and other inflammatory diseases.
Properties
IUPAC Name |
5-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-19-15-25(33)31-24-10-6-5-9-23(24)30(26(31)22(19)16-27)18-21(32)17-28-11-13-29(14-12-28)20-7-3-2-4-8-20/h2-10,15,21,32H,11-14,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBQUDVXHYCZOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)C5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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